molecular formula C11H7ClF3N3O B1424458 5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine CAS No. 1206970-21-9

5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine

Cat. No.: B1424458
CAS No.: 1206970-21-9
M. Wt: 289.64 g/mol
InChI Key: CBVBIEIAAGMIKY-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine is an organic compound with the molecular formula C11H7ClF3N3O. It is a synthetic intermediate used in various chemical reactions and industrial applications. The compound is characterized by the presence of a pyrazine ring substituted with a phenoxy group that contains both chloro and trifluoromethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)phenol and 2-chloropyrazine.

    Formation of Phenoxy Intermediate: The phenol group of 2-chloro-5-(trifluoromethyl)phenol is reacted with a suitable base to form the phenoxide ion. This intermediate is then reacted with 2-chloropyrazine under nucleophilic substitution conditions to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Starting Materials: Large quantities of 2-chloro-5-(trifluoromethyl)phenol and 2-chloropyrazine are used.

    Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reaction time.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group on the pyrazine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted pyrazines, hydroxylated derivatives, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but different reactivity and applications.

    5-(2-Chloro-5-(trifluoromethyl)phenyl)furfural: Another compound with a trifluoromethyl group and chloro substituent but with a furfural moiety instead of a pyrazine ring.

Uniqueness

5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine is unique due to its specific combination of a pyrazine ring with a phenoxy group containing both chloro and trifluoromethyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenoxy]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-7-2-1-6(11(13,14)15)3-8(7)19-10-5-17-9(16)4-18-10/h1-5H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVBIEIAAGMIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC2=NC=C(N=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601209974
Record name 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-21-9
Record name 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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